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molecular formula C18H22N4O6 B136896 5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione CAS No. 143430-33-5

5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione

Cat. No. B136896
M. Wt: 390.4 g/mol
InChI Key: VDTGBENZKXRGPG-UHFFFAOYSA-N
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Patent
US05639881

Procedure details

To 172 mg 10.441 mmol) of 15, suspended in 50 mL of dry benzene, was added an excess of 99% BBr, (up to 10 fold excess). The resulting mixture was refluxed for 7 hours. After cooling the reaction mixture to room temperature, methanol was added to quench the reaction. The solvent was evaporated off in vacuo and the product purified by rinsing successively with water and methanol and then dried: 106.5 mg (72%) yield; dec pt >245° C. IR (KBr pellet) 3384, 1645, 1618, 1443, 1430, 1379, 1325, 1209, 1079, 965, 793 cm-1 ; 1H NMR (dimethyl-d6 sulfoxide) 11.86 (2H, s, 5- and 10-hydroxyls), 4.62 (4H, s, methylenes), 3.61 (6H, s, 3- and 8- methyls); mass spectrum (EI model m/z 334 (P+).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][CH2:3][C:4]1[N:5]([CH3:28])[C:6](=[O:27])[C:7]2[C:8]([N:26]=1)=[C:9]([O:24]C)[C:10]1[C:11](=[O:23])[N:12]([CH3:22])[C:13]([CH2:19][O:20]C)=[N:14][C:15]=1[C:16]=2[O:17]C.CO.[K+].[Br-]>C1C=CC=CC=1>[OH:2][CH2:3][C:4]1[N:5]([CH3:28])[C:6](=[O:27])[C:7]2[C:8]([N:26]=1)=[C:9]([OH:24])[C:10]1[C:11](=[O:23])[N:12]([CH3:22])[C:13]([CH2:19][OH:20])=[N:14][C:15]=1[C:16]=2[OH:17] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC=1N(C(C=2C(=C(C=3C(N(C(=NC3C2OC)COC)C)=O)OC)N1)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added an excess of 99% BBr, (up to 10 fold excess)
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off in vacuo
CUSTOM
Type
CUSTOM
Details
the product purified
WASH
Type
WASH
Details
by rinsing successively with water and methanol
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
106.5 mg (72%) yield

Outcomes

Product
Name
Type
Smiles
OCC=1N(C(C=2C(=C(C=3C(N(C(=NC3C2O)CO)C)=O)O)N1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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